N-Hydroxy-2-methylprop-2-enamide
Description
N-Hydroxy-2-methylprop-2-enamide (C₅H₉NO₂) is an acrylamide derivative characterized by a hydroxamic acid group (-NHOH) attached to a methyl-substituted propenamide backbone. These compounds are typically synthesized via condensation reactions between amines and acryloyl chloride derivatives, yielding stable monomers for polymer synthesis . The hydroxy group in this compound likely enhances hydrogen-bonding capacity and metal-chelating properties, distinguishing it from simpler acrylamide derivatives.
Properties
CAS No. |
55144-27-9 |
|---|---|
Molecular Formula |
C4H7NO2 |
Molecular Weight |
101.10 g/mol |
IUPAC Name |
N-hydroxy-2-methylprop-2-enamide |
InChI |
InChI=1S/C4H7NO2/c1-3(2)4(6)5-7/h7H,1H2,2H3,(H,5,6) |
InChI Key |
IIXYEVUNJFXWEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-Hydroxy-2-methylprop-2-enamide with structurally related acrylamide derivatives, emphasizing substituent effects on reactivity, applications, and physicochemical properties.
Structural and Functional Analysis
Hydrogen Bonding and Reactivity: The hydroxamic acid group (-NHOH) in this compound distinguishes it from analogs like N-propan-2-ylprop-2-enamide , which lacks H-bond donors. This feature enhances its ability to chelate metals and participate in supramolecular assembly, making it valuable in polymer chemistry . In contrast, N-(1-hydroxy-2,2-dimethoxyethyl)prop-2-enamide combines a hydroxy group with dimethoxy substituents, increasing polarity and steric hindrance, which may reduce reactivity in polymerization but improve solubility.
Synthetic Versatility: N-(2-Arylethyl)-2-methylprop-2-enamides () demonstrate the impact of aromatic substituents (e.g., methoxy or halogens) on polymerization efficiency. These groups enable π-π interactions in imprinted polymers, a property absent in the non-aromatic this compound .
Biological Applications: The N-(2-dimethylaminoethyl)-...prop-2-enamide derivative () exemplifies how bulky aromatic and amino substituents confer bioactivity, such as kinase inhibition. This compound’s simpler structure lacks such pharmacophoric complexity but may serve as a precursor for bioactive molecules .
Research Findings and Limitations
- Synthesis Efficiency : High yields (75–95%) for N-(2-arylethyl)-2-methylprop-2-enamides () suggest that similar methods could be adapted for this compound, though the hydroxy group may require protective strategies .
- Data Gaps : Direct experimental data (e.g., crystallographic or spectroscopic) for this compound is absent in the evidence, necessitating extrapolation from analogs. Tools like SHELXL () and ORTEP-3 () could aid in future structural characterization.
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